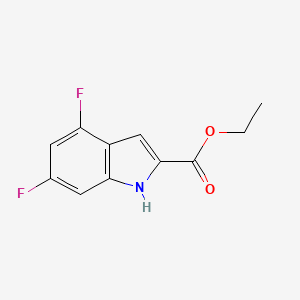

ethyl 4,6-difluoro-1H-indole-2-carboxylate

Übersicht

Beschreibung

Ethyl 4,6-difluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H9F2NO2 . It is an indole derivative, which is a class of compounds known for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, often involves the use of various synthetic methods . For instance, one method involves the use of phosphorous acid (PPA) and toluene in a three-necked flask, heated to 70 °C . The reaction mixture is then left to stand, and the resulting solid is filtered out to yield the desired product .

Molecular Structure Analysis

The molecular structure of indole derivatives, including this compound, often exhibits a planar configuration . The molecule is nearly planar, with a root mean square deviation (r.m.s.d.) of 0.028 Å for the non-hydrogen atoms .

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches

Ethyl 4,6-difluoro-1H-indole-2-carboxylate has been the subject of various synthetic methods. For instance, Silvestri et al. (2004) explored synthetic approaches to related difluoroindolecarboxylic acid ethyl esters via Fischer indole synthesis and other reactions, demonstrating the compound's versatility in synthetic organic chemistry (Silvestri, Artico, Regina, & Martino, 2004). Furthermore, Pete et al. (2006) described the synthesis of various formyl-1H-indole-2-carboxylates, which are valuable synthetic intermediates and potentially include this compound (Pete, Szöllösy, & Szokol, 2006).

Photophysical Properties

Bozkurt and Doğan (2018) studied the photophysical properties of a new 4-aza-indole derivative, which is closely related to this compound. Their findings suggest potential applications in bio- or analytical sensors and optoelectronic devices due to the compound's high quantum yield and reverse solvatochromism behavior (Bozkurt & Doğan, 2018).

Potential Antiarrhythmic Agents

The synthesis of ethyl 1-ethyl-1H-indole-2-carboxylates, which are structurally related to this compound, was investigated by Javed and Shattat (2005) as potential antiarrhythmic agents. This study highlights the potential medicinal applications of compounds within the same chemical family (Javed & Shattat, 2005).

Antitumor Activities

In 2018, Hu et al. synthesized a compound closely related to this compound and evaluated its antitumor activities. The compound showed promising results against Hela cells in vitro, suggesting potential applications in cancer therapy (Hu et al., 2018).

Zukünftige Richtungen

Indole derivatives have been found in many important synthetic drug molecules, which has led to interest in developing new useful derivatives . The transition metal-catalyzed cyclization reactions of unsaturated substrates have become a powerful tool for constructing indole rings . This suggests potential future directions for the synthesis and development of indole derivatives, including ethyl 4,6-difluoro-1H-indole-2-carboxylate.

Wirkmechanismus

Target of Action

Ethyl 4,6-difluoro-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects such as inhibition of viral replication, reduction of inflammation, or prevention of cancer cell proliferation.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound may have diverse effects at the molecular and cellular level, depending on the specific targets and pathways it interacts with.

Eigenschaften

IUPAC Name |

ethyl 4,6-difluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBZIGKSIQWVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

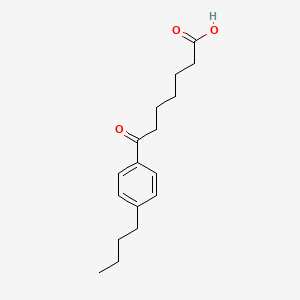

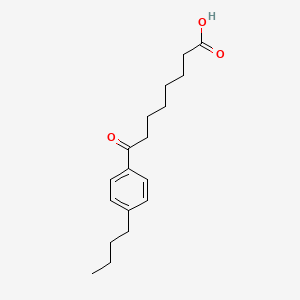

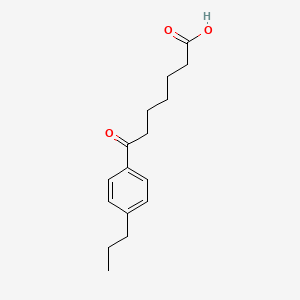

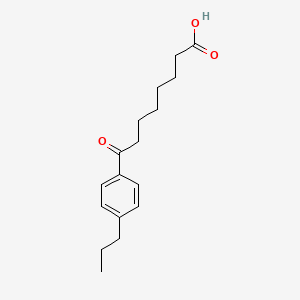

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.